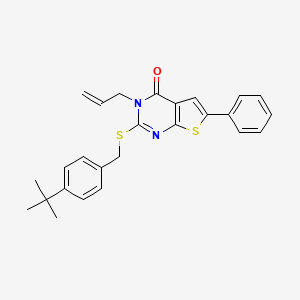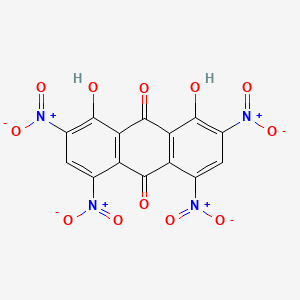
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea typically involves the reaction of benzo(1,3)dioxole derivatives with urea under specific conditions. The exact synthetic route and reaction conditions are not widely documented, but it generally involves the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo(1,3)dioxole derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzo(1,3)dioxol-5-yl-3-(3,4-dichloro-phenyl)-urea: Similar in structure but contains additional chlorine atoms.
1-Benzo(1,3)dioxol-5-yl-3-(3-trifluoromethyl-phenyl)-urea: Contains a trifluoromethyl group instead of the ureido-methyl group.
1-Benzo(1,3)dioxol-5-yl-3-(4-chloro-phenyl)-urea: Contains a single chlorine atom on the phenyl ring.
Uniqueness
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea is unique due to its specific combination of the benzo(1,3)dioxole and ureido-methyl groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
5763-23-5 |
|---|---|
Molekularformel |
C10H12N4O4 |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
[1,3-benzodioxol-5-yl-(carbamoylamino)methyl]urea |
InChI |
InChI=1S/C10H12N4O4/c11-9(15)13-8(14-10(12)16)5-1-2-6-7(3-5)18-4-17-6/h1-3,8H,4H2,(H3,11,13,15)(H3,12,14,16) |
InChI-Schlüssel |
JVBICDVPCKAKCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(NC(=O)N)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11979986.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)


![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11980010.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980018.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980022.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11980028.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980037.png)


